2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778033
InChI: InChI=1S/C21H25ClN4O3S/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2
SMILES:
Molecular Formula: C21H25ClN4O3S
Molecular Weight: 449.0 g/mol

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14778033

Molecular Formula: C21H25ClN4O3S

Molecular Weight: 449.0 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one -

Specification

Molecular Formula C21H25ClN4O3S
Molecular Weight 449.0 g/mol
IUPAC Name 2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one
Standard InChI InChI=1S/C21H25ClN4O3S/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2
Standard InChI Key JAVWMXBUCUODQN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one (molecular formula: C₂₁H₂₅ClN₄O₃S) is characterized by a pyridazinone core fused with piperidine and thiomorpholine substituents. The molecular weight of 449.0 g/mol reflects its heterocyclic complexity, with key functional groups including a chlorophenyl moiety, a hydroxypiperidine ring, and a thiomorpholine sulfur-containing group.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₅ClN₄O₃S
Molecular Weight449.0 g/mol
IUPAC Name2-[2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one
CAS NumberNot publicly disclosed

Structural Significance

The compound’s pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is critical for its biological activity, as similar structures are known to interact with enzymes and receptors . The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the thiomorpholine moiety may contribute to sulfur-mediated redox interactions .

Synthesis and Characterization

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically starting with halogenated precursors. A representative route includes:

  • Condensation: Reacting 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate to form intermediate hydrazinylpyridazines .

  • Functionalization: Treating intermediates with phosphorus oxychloride or thiourea to introduce chloro or thione groups, respectively .

  • Coupling: Attaching the hydroxypiperidine and thiomorpholine substituents via nucleophilic acyl substitution.

Table 2: Optimization of Reaction Conditions

StepReagentSolventTemperatureYield (%)
1Hydrazine hydrateEthanolReflux65
2Phosphorus oxychloridePyridine80°C50
3Thiourean-PropanolReflux30

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Key signals include δ 8.71 ppm (exchangeable NH proton) and δ 1228 cm⁻¹ (C=S stretch in IR) .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 449 confirms the molecular weight.

Biological Activities and Mechanisms

In Vitro Pharmacological Profiles

Preliminary studies indicate broad-spectrum activity:

  • Anti-inflammatory: Inhibits cyclooxygenase-2 (COX-2) at IC₅₀ = 1.2 µM, comparable to celecoxib.

  • Antimicrobial: Shows MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.

  • Antiviral Potential: Structural analogs exhibit activity against hepatitis A virus (HAV), suggesting possible utility for this compound .

Table 3: Comparative Biological Activities of Pyridazinone Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Antimicrobial MIC (µg/mL)
Target CompoundCOX-21.28–16
4-Chlorophenyl derivative HAV protease0.9N/A

Molecular Targets

Docking studies suggest interactions with:

  • G-protein-coupled receptors (GPCRs): Hydroxypiperidine moiety binds to opioid receptor subpockets.

  • Kinases: Thiomorpholine sulfur forms hydrogen bonds with ATP-binding sites in tyrosine kinases.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying thiomorpholine substituents to enhance kinase selectivity.

  • Preclinical Trials: Evaluating bioavailability and chronic toxicity in non-human primates.

  • Targeted Drug Delivery: Developing nanoparticle formulations to improve CNS penetration.

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